2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 4-chlorophenyl group, a 2-oxoethyl group, and a 2-methyl-3,5-dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate typically involves the esterification of 2-methyl-3,5-dinitrobenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-3,5-dinitrobenzoate: Shares the 2-methyl-3,5-dinitrobenzoate moiety but lacks the 4-chlorophenyl and 2-oxoethyl groups.
2-Chloro-3,5-dinitrobenzoic acid: Contains the dinitrobenzoate structure with a chlorine substituent but lacks the ester and 4-chlorophenyl groups.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the 4-chlorophenyl and 2-oxoethyl groups distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Properties
Molecular Formula |
C16H11ClN2O7 |
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Molecular Weight |
378.72 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-methyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H11ClN2O7/c1-9-13(6-12(18(22)23)7-14(9)19(24)25)16(21)26-8-15(20)10-2-4-11(17)5-3-10/h2-7H,8H2,1H3 |
InChI Key |
JJUHSCKMQBIQMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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